Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, a bromine atom at the 4-position, a phenyl group at the 3-position, and an ethyl ester group at the 5-position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-phenyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form various functionalized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can facilitate substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions lead to functionalized phenyl derivatives .
Scientific Research Applications
Chemistry: Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. The bromine atom and phenyl group can enhance binding affinity to target proteins, while the ester group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
- Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-chloro-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxamide
Comparison: Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and synthetic utility .
Properties
IUPAC Name |
ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYYSFIDHCIUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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